REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:7](=[O:8])[C:6](O)=[C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[S:4]1(=[O:17])=[O:16])[CH3:2].CN(C=O)C.C(Cl)(=O)C([Cl:26])=O>C(Cl)Cl>[Cl:26][C:6]1[C:7](=[O:8])[N:3]([CH2:1][CH3:2])[S:4](=[O:17])(=[O:16])[C:5]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
C(C)N1S(C(=C(C1=O)O)C1=CC=CC=C1)(=O)=O
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Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(C)N1S(C(=C(C1=O)O)C1=CC=CC=C1)(=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The ice-bath was removed
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed at 50° C. under N2 for 4 h
|
Duration
|
4 h
|
Type
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CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with EtOAc
|
Type
|
WASH
|
Details
|
washed with water (3×25 mL) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. under N2
|
Type
|
CUSTOM
|
Details
|
The ice-bath was removed
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed at 50° C. under N2 for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with EtOAc
|
Type
|
WASH
|
Details
|
washed with water (3×50 mL) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated where by red solid
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel using 2.5-3% EtOAc in petroleum ether as eluant
|
Type
|
CUSTOM
|
Details
|
recrystallised from MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(N(S(C1C1=CC=CC=C1)(=O)=O)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.7 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 292.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |